2,2'-Dimethoxybiphenyl-5,5'-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-amino-2-methoxyphenyl)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-5-3-9(15)7-11(13)12-8-10(16)4-6-14(12)18-2/h3-8H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBUVVAKRKMKCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)C2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 2,2 Dimethoxybiphenyl 5,5 Diamine and Its Derivatives
Vibrational Spectroscopy Applications (e.g., Fourier Transform Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a fundamental tool for identifying the functional groups and probing the molecular structure of 2,2'-Dimethoxybiphenyl-5,5'-diamine and its derivatives. The infrared spectrum of a molecule is unique and provides a "fingerprint" based on the vibrations of its bonds.
In the case of biphenyl (B1667301) compounds, FTIR spectra are characterized by several key absorption bands. researchgate.net For substituted biphenyls like this compound, the spectrum will exhibit characteristic peaks corresponding to the vibrations of the aromatic rings, methoxy (B1213986) groups, and amine groups. researchgate.net The presence of substituents influences the vibrational modes of the benzene (B151609) ring, and these shifts can be used to confirm the substitution pattern. dtic.mil
Studies on related biphenyl derivatives have shown that the formation of new structures, such as biphenyl rings within a hydrogel matrix, can be detected by the appearance of specific FTIR peaks. researchgate.net Furthermore, the interaction of these molecules with other substances, like the formation of polymer blends, can be monitored through changes in the FTIR spectrum. kashanu.ac.ir For instance, the blending of a polymer derived from 3,3'-dimethoxybiphenyl-4,4'-diamine with polyvinyl alcohol or chitosan (B1678972) results in noticeable shifts in the spectral data, indicating interactions between the components. kashanu.ac.ir
Key Vibrational Modes for this compound:
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methoxy) | Stretching | 2850-2960 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| C-N | Stretching | 1250-1360 |
| C-O (Methoxy) | Stretching | 1000-1300 |
This table presents expected ranges for the key functional groups in this compound based on general principles of infrared spectroscopy.
Nuclear Magnetic Resonance Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the amine and methoxy groups. The coupling patterns (splitting) between adjacent protons provide valuable information about their relative positions on the aromatic rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, separate signals would be expected for the carbon atoms of the methoxy groups, the carbons attached to the amine and methoxy groups, and the other aromatic carbons. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, allowing for the differentiation of carbon atoms in various parts of the molecule. np-mrd.org
In the study of derivatives, NMR is crucial for confirming successful synthesis and for characterizing the resulting products. For example, in the synthesis of novel biphenyl amide derivatives, ¹H and ¹³C NMR were used to confirm the structures of the synthesized compounds. researchgate.net Similarly, for divanillin derivatives, extensive 1D and 2D NMR techniques like COSY, HSQC, and HMBC were employed for complete structural assignment. mdpi.com
Predicted NMR Data for this compound:
| Nucleus | Type of Atom | Predicted Chemical Shift (ppm) |
| ¹H | Amine (NH₂) | Broad singlet, ~3.5-5.0 |
| ¹H | Methoxy (OCH₃) | Singlet, ~3.8 |
| ¹H | Aromatic (CH) | Multiplets, ~6.5-7.5 |
| ¹³C | Methoxy (OCH₃) | ~55-60 |
| ¹³C | Aromatic (C-NH₂) | ~140-150 |
| ¹³C | Aromatic (C-OCH₃) | ~150-160 |
| ¹³C | Aromatic (CH) | ~110-130 |
This table provides predicted chemical shift ranges based on the analysis of similar compounds and general NMR principles.
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental composition of this compound and its derivatives. nih.gov This technique provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the molecular formula.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule breaks into smaller, charged fragments in a predictable manner. The analysis of these fragments helps to piece together the structure of the parent molecule. For instance, in the study of biphenyl amide derivatives, HRMS was used for characterization. researchgate.net
The fragmentation of biphenyl derivatives often involves the cleavage of the bond between the two phenyl rings and the loss of substituents. For this compound, characteristic fragments would likely correspond to the loss of methoxy groups (CH₃O) and amine groups (NH₂). The study of deuterated biphenyls has provided insights into the mechanisms of hydrogen and carbon loss processes during fragmentation. acs.org
Expected Fragmentation Pattern for this compound:
| Ion | m/z (approx.) | Possible Identity |
| [M]⁺ | 244 | Molecular Ion |
| [M-CH₃]⁺ | 229 | Loss of a methyl group |
| [M-OCH₃]⁺ | 213 | Loss of a methoxy group |
| [M-NH₂]⁺ | 228 | Loss of an amine group |
This table illustrates some of the expected primary fragment ions in the mass spectrum of this compound.
Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis Spectroscopy)
Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound and its derivatives.
UV-Vis Spectroscopy: The UV-Vis spectrum reveals the wavelengths of light that a molecule absorbs. For conjugated systems like biphenyls, the absorption bands are typically in the ultraviolet region and are due to π-π* electronic transitions. The position and intensity of these absorption bands are sensitive to the substituents on the biphenyl core. For example, the UV-Vis absorption spectrum of 2,2'-dimethoxybiphenyl (B32100) shows a broad absorption band in the 225-300 nm range. researchgate.net The introduction of amino and methoxy groups in this compound is expected to cause a red-shift (to longer wavelengths) of the absorption maxima compared to unsubstituted biphenyl.
Photoluminescence Spectroscopy: Photoluminescence, or fluorescence, is the emission of light from a molecule after it has absorbed light. Many biphenyl derivatives are fluorescent, and their emission properties are of interest for applications in materials science. The photoluminescence of polymers containing dimethoxy-p-phenylene vinylene units, which are structurally related to the title compound, has been studied, showing emission just below the π-π* absorption band. aps.org The emission color and efficiency can be tuned by modifying the chemical structure. For instance, in fluorescent films containing two different fluorinated diphenylacetylene-type fluorophores, the photoluminescence color could be tuned by varying the ratio of the components. beilstein-journals.org
X-ray Crystal Structure Determination for Molecular and Supramolecular Architectures
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For this compound and its derivatives, single-crystal X-ray diffraction can provide detailed information about bond lengths, bond angles, and the conformation of the molecule.
A key structural feature of biphenyl compounds is the dihedral angle between the two phenyl rings. This angle is influenced by the substituents at the ortho positions. For 2,2'-disubstituted biphenyls, steric hindrance between the substituents can lead to a twisted conformation. The crystal structure of racemic 2,2'-dimethoxy-9,9'-biacridine, a related compound, shows an almost perpendicular conformation of the two acridine (B1665455) rings. researchgate.net
X-ray crystallography is also crucial for understanding the supramolecular architecture, which is how molecules pack together in the solid state. wur.nl Hydrogen bonding, π-π stacking, and other non-covalent interactions play a significant role in determining the crystal packing. chinesechemsoc.org In the case of this compound, the amine groups can participate in hydrogen bonding, which would significantly influence the supramolecular assembly. The crystal structure of N,N'-di(2-methoxyphenyl)formamidine, which also contains methoxyphenyl groups, has been determined and shows the molecules arranged in a specific crystal system and space group. nih.gov
Morphological and Microstructural Analysis (e.g., Field Emission Scanning Electron Microscopy)
Field Emission Scanning Electron Microscopy (FESEM) is used to visualize the surface morphology and microstructure of materials at the micro- and nanoscale. This technique is particularly useful for characterizing the solid-state morphology of polymers and other materials derived from this compound.
FESEM analysis can reveal information about the shape, size, and arrangement of particles, films, or fibers. For example, in a study of polymer blends derived from 3,3'-dimethoxybiphenyl-4,4'-diamine, FESEM was used to observe the surface morphology. kashanu.ac.ir The addition of polyvinyl alcohol was found to increase the surface roughness of the blend membrane. kashanu.ac.ir In another study, the mycelia of a fungus treated with a diphenylacetylene (B1204595) derivative were observed using a scanning electron microscope to understand the compound's mode of action. acs.org
The morphology of materials can have a significant impact on their properties and performance. For instance, the surface morphology of a polymer film can affect its interaction with biological cells. kashanu.ac.ir Therefore, FESEM is a valuable tool for characterizing the materials prepared from this compound and for understanding how their processing and composition affect their final form and function.
Coordination Chemistry of 2,2 Dimethoxybiphenyl 5,5 Diamine and Derived Ligands
Design and Synthesis of Ligand Architectures Based on 2,2'-Dimethoxybiphenyl-5,5'-diamine
The versatility of the this compound core allows for the synthesis of a diverse range of ligand types. The presence of two amine functionalities serves as a convenient handle for the construction of bidentate ligands, which can chelate to a metal center, often imparting significant stability to the resulting complex.
N-Heterocyclic Carbene (NHC) Ligands from Biphenyl (B1667301) Diamines
N-Heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands in organometallic chemistry, valued for their strong σ-donating ability and steric tunability. nih.gov The synthesis of NHC ligands derived from biphenyl diamines typically involves a multi-step process. One common route involves the reaction of the diamine with an appropriate precursor to form an imidazolium (B1220033) salt, which can then be deprotonated to generate the free carbene. researchgate.net This carbene can then be trapped by a metal center. For instance, benzimidazolium salts can be used to generate NHC ligands, which can subsequently be transferred to metal centers like gold(I) or platinum(II). inonu.edu.trmdpi.com The synthesis of benzannulated NHC ligands can also be achieved through a template synthesis starting from 2-nitrophenyl isocyanide. nih.gov
The general synthetic pathway to NHC-metal complexes can involve the reaction of imidazolium chloride salts with silver(I) oxide to form a silver-NHC complex, which then acts as a carbene transfer agent to other metals like gold or palladium. inonu.edu.trst-andrews.ac.uk This transmetalation strategy is a widely used method for the synthesis of various NHC-metal complexes. st-andrews.ac.uk
Phosphine (B1218219) Ligands Featuring Dimethoxybiphenyl Cores
Phosphine ligands are fundamental in catalysis, and their electronic and steric properties can be finely tuned by modifying their substituents. orgsyn.org The synthesis of diphosphine ligands with a biphenyl backbone can be achieved through several methods. A common approach involves the reaction of a dihalo-biphenyl derivative with a metal phosphide, such as NaPPh2. wikipedia.org Alternatively, a dilithiated biphenyl can be reacted with a chlorophosphine. wikipedia.org These methods allow for the introduction of two phosphino (B1201336) groups onto the biphenyl scaffold. wikipedia.org
More advanced strategies for synthesizing diphosphine ligands include the photocatalytic three-component reaction of a diarylphosphine oxide, a strained cyclic molecule, and a diarylchlorophosphine, which can produce diphosphines in high yields. nih.gov Another innovative method involves the radical diphosphination of [1.1.1]propellane. chemrxiv.org
Schiff Base Ligands Incorporating Biphenyl Diamine Moieties
Schiff base ligands, formed by the condensation of a primary amine with an aldehyde or ketone, are valued for their synthetic accessibility and versatile coordination behavior. nih.govyoutube.com The synthesis of Schiff base ligands from biphenyl diamines involves the reaction of the diamine with two equivalents of an appropriate aldehyde. For example, the condensation of an aromatic diamine with salicylaldehyde (B1680747) or its derivatives is a common method to produce bidentate or tetradentate Schiff base ligands. asianpubs.org These reactions are typically carried out by refluxing the reactants in an alcohol medium. researchgate.net The resulting Schiff base can then be used to form complexes with various transition metals. nih.govresearchgate.net
Formation and Structural Elucidation of Metal Complexes
The ligands derived from this compound form stable complexes with a variety of transition metals. The structural features of these complexes are often determined by the nature of the ligand, the metal ion, and the reaction conditions.
Palladium(II) Complexes
Palladium(II) complexes are of significant interest due to their applications in catalysis. NHC-palladium(II) complexes can be synthesized, and their structures often exhibit a square-planar geometry around the palladium center. nih.gov For example, palladium(II) complexes with hemilabile NHC-thioether ligands have been reported to switch between different configurational states. nih.gov The coordination environment of palladium(II) in complexes with tridentate iminophosphine ligands has been shown to be square-planar, with the tridentate ligand occupying three coordination sites and a fourth site occupied by another ligand. rsc.org Similarly, palladium(II) complexes with thiosemicarbazone ligands also adopt a planar fourfold environment. nih.gov The structural characterization of these complexes is often achieved through single-crystal X-ray diffraction. nih.govcapes.gov.brsemanticscholar.orgajol.info
Table 1: Selected Palladium(II) Complex Structural Data
| Complex | Ligand Type | Coordination Geometry | Key Bond Lengths/Angles | Reference |
| [Pd(2Bz4DH)Cl] | Thiosemicarbazone | Square Planar | - | nih.gov |
| [Pd(2Bz4M)Cl] | Thiosemicarbazone | Square Planar | - | nih.gov |
| [Pd(2Bz4Ph)Cl] | Thiosemicarbazone | Square Planar | - | nih.gov |
| cis-dichloro[N,N-dimethyl-2-(p-tolylsulfinyl)ethylamine]palladium(II) | β-Amino Sulfoxide | - | Heterocoordination of S and N donors | capes.gov.br |
| [Pd(Hdz)(PPh3)Cl] | Dithizone/Triphenylphosphine | Distorted Square Planar | Five-membered ring formed by N and S coordination | semanticscholar.orgajol.info |
Data table is based on available research findings. Specific bond lengths and angles are detailed in the cited literature.
Gold(I) Complexes
Gold(I) complexes, particularly those with NHC ligands, have been extensively studied for their potential applications. nih.gov The synthesis of NHC-gold(I) complexes can be achieved through various routes, including the use of a weak base like K2CO3 or via a silver-carbene transfer. nih.govmdpi.com These complexes typically exhibit a linear geometry at the gold(I) center, with the NHC ligand and another ligand occupying the two coordination sites. nih.gov
The Au-C bond lengths in these complexes are generally in the expected range for NHC-gold(I) compounds. nih.gov Aurophilic interactions, which are weak attractive forces between gold atoms, are sometimes observed in the solid-state structures of these complexes. nih.gov The structural characterization of these gold(I) complexes is crucial for understanding their properties and is often accomplished using X-ray crystallography. nih.govnih.gov
Table 2: Selected Gold(I) Complex Structural Data
| Complex Type | Ligand Type | Coordination Geometry | Key Features | Reference |
| [Au(NHC)L] (L = halide, alkyne) | NHC | Linear | Au-C bond lengths: 2.000(3)–2.038(2) Å; C-Au-X angle: 173.24(18)–179.65(16)° | nih.gov |
| [Au(NHC)2]+ | Bis-NHC | Linear | - | mdpi.com |
| Au(L1)(PPh3) | 2-Anilinopyridine derivative | Mononuclear | - | nih.gov |
Data table is based on available research findings. Specific structural parameters are detailed in the cited literature.
Rhenium Coordination Polymers
There is no available research data on the synthesis or characterization of rhenium coordination polymers derived from this compound or its derivatives. While the broader field of rhenium chemistry is rich, with studies on various ligands, including other diamines and benzimidazoles for applications in catalysis and medicine, specific work on polymers involving this compound has not been published. nih.gov The study of rhenium complexes often focuses on their potential in anticancer therapies and as imaging agents, typically involving Re(I) carbonyl centers. nih.gov
Exploration of Other Transition Metal Coordination
The coordination of this compound with other transition metals remains a largely unexplored area of research. The coordination chemistry of similar bipyridine and diamine ligands with metals such as zinc, cadmium, manganese, and cobalt has been investigated, revealing interesting structural, photophysical, and magnetic properties. rsc.org For example, ligands like 3-chloro-6-dipicolylamino-1,2,4,5-tetrazine form dinuclear complexes with various transition metals. rsc.org Additionally, late transition metals like palladium have been complexed with related phosphino-pyridylamine ligands. researchgate.net However, specific data for complexes with this compound is not available.
Chirality and Stereocontrol in Metal-Diamine Complexation
Due to the axial chirality inherent in substituted biphenyl systems, this compound is a chiral ligand. However, there is a lack of published research on the stereocontrol exerted by this specific ligand during complexation with metal ions. The principles of chirality in metal complexes are well-established, with studies on other chiral diamines like trans-1,2-diaminocyclohexane (DACH) and 2,2'-bipyrrolidine (B3281945) demonstrating how ligand chirality can influence the properties and reactivity of the resulting metal complexes. rsc.orgnih.gov For instance, the chirality of DACH analogues has been shown to affect the anticancer activity of platinum complexes. rsc.org In other systems, the choice of the chiral diamine core has been shown to be crucial for achieving diastereoselective helical wrapping around metal centers. nih.gov Without experimental data for this compound, any discussion of its stereochemical influence remains speculative.
Catalytic Applications of Systems Incorporating 2,2 Dimethoxybiphenyl 5,5 Diamine
Homogeneous Catalysis Mediated by Biphenyl (B1667301) Diamine-Metal Complexes
Complexes formed between 2,2'-Dimethoxybiphenyl-5,5'-diamine or its derivatives and transition metals have demonstrated significant efficacy in mediating a range of organic transformations, particularly in the realm of asymmetric catalysis.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck-Mizoroki)
While direct applications of this compound as a ligand in Suzuki-Miyaura cross-coupling reactions are not extensively documented in the reviewed literature, the synthesis of the parent compound, 2,2'-dimethoxybiphenyl (B32100), is itself achieved through a Suzuki-Miyaura coupling. This reaction typically involves the palladium-catalyzed coupling of 2-methoxyphenyl bromide and 2-methoxyphenylboronic acid.
In contrast, a closely related derivative, 2,2'-diamino-6,6'-dimethylbiphenyl, has been successfully employed as a ligand in the iron-catalyzed Mizoroki-Heck reaction. nih.gov This transformation facilitates the coupling of aryl iodides with methyl acrylate. The study highlighted that the presence of water was crucial for achieving high yields in these reactions. nih.gov The use of an earth-abundant metal like iron presents a more sustainable alternative to traditional palladium catalysts. nih.gov The general Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. dissertation.com
Table 1: Iron-Catalyzed Mizoroki-Heck Reaction of Aryl Iodides with Methyl Acrylate using 2,2'-Diamino-6,6'-dimethylbiphenyl as a Ligand
| Aryl Iodide | Olefin | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Iodobenzene | Methyl acrylate | FeCl3·6H2O / 2,2'-diamino-6,6'-dimethylbiphenyl | NaHCO3 | DMF/H2O | 92 | nih.gov |
| 4-Iodotoluene | Methyl acrylate | FeCl3·6H2O / 2,2'-diamino-6,6'-dimethylbiphenyl | NaHCO3 | DMF/H2O | 85 | nih.gov |
| 4-Iodoanisole | Methyl acrylate | FeCl3·6H2O / 2,2'-diamino-6,6'-dimethylbiphenyl | NaHCO3 | DMF/H2O | 95 | nih.gov |
Asymmetric Intramolecular Hydroamination Reactions
The application of ligands derived directly from this compound in asymmetric intramolecular hydroamination reactions is not prominently featured in the surveyed scientific literature. However, the broader class of chiral biphenyl and binaphthyl amido ligands has been shown to be effective in this transformation. For instance, chiral binaphthylamido yttrium complexes have been utilized as catalysts for the asymmetric intramolecular hydroamination of aminoalkenes, demonstrating high activity and enantioselectivity. sigmaaldrich.comdurham.ac.uk These studies suggest that the rigid C2-symmetric backbone of such ligands is crucial for inducing asymmetry in the cyclization process.
Enantioselective Cycloaddition Reactions
Specific examples of this compound or its phosphine (B1218219) derivatives (like MeO-BIPHEP) being used in enantioselective cycloaddition reactions are not well-documented in the available research. Nevertheless, the development of chiral ligands for this class of reactions is an active area of research. For example, chiral bipyridine-type ligands have been synthesized and their copper complexes have shown promise in enantioselective cyclopropanation reactions. nih.govnih.gov Furthermore, Ni(II) complexes of N,N'-dioxide ligands have been employed in the catalytic asymmetric [2+2] cycloaddition of allenyl imides and alkenes, affording axially chiral cyclobutenes with high yields and enantioselectivities. nih.gov These examples underscore the potential of C2-symmetric chiral ligands in mediating various cycloaddition reactions.
Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation
Palladium complexes incorporating chiral ligands derived from biphenyl structures have been effectively used in intramolecular asymmetric allylic alkylation (AAA) reactions. These reactions are powerful methods for the construction of cyclic compounds with high stereocontrol. While specific data for ligands derived from this compound is limited, related systems demonstrate the principle. For instance, palladium-catalyzed intramolecular AAA has been used for the enantio- and diastereoselective synthesis of bicyclo[2.2.2]octan-2,3-diones and quinuclidin-2-ones. nih.gov The success of these reactions often relies on the ability of the chiral ligand to control the stereochemistry of the newly formed stereocenter.
Table 2: Enantioselective Palladium-Catalyzed Intramolecular Allylic Alkylation
| Substrate | Catalyst/Ligand System | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Allylic acetoacetate (B1235776) derivative | [Pd2(dba)3]·CHCl3 / Chiral phosphine ligand | Bicyclo[2.2.2]octan-2,3-dione derivative | 85 | 95 | nih.gov |
| Allylic cyanoacetate (B8463686) derivative | [Pd2(dba)3]·CHCl3 / Chiral phosphine ligand | Quinuclidin-2-one precursor | 78 | 92 | nih.gov |
Hydrogenation Catalysis
The diphosphine derivative of this compound, known as MeO-BIPHEP, is a well-established and highly effective ligand in asymmetric hydrogenation reactions. Ruthenium complexes of MeO-BIPHEP are particularly notable for their ability to catalyze the hydrogenation of a wide range of prochiral ketones and olefins with high enantioselectivity. nih.govresearchgate.net These catalysts have been compared with other prominent biphenyl and binaphthyl-based diphosphine ligands like BINAP, SYNPHOS, and DIFLUORPHOS, with MeO-BIPHEP often showing comparable or superior performance depending on the substrate. nih.gov
For instance, in the Ru(II)-catalyzed asymmetric hydrogenation of β-ketoesters, MeO-BIPHEP has demonstrated excellent enantioselectivity. researchgate.net Similarly, palladium complexes of MeO-BIPHEP have been developed for the asymmetric hydrogenation of functionalized ketones, achieving high enantiomeric excesses.
Table 3: Asymmetric Hydrogenation of Ketones using MeO-BIPHEP-Metal Complexes
| Substrate | Catalyst System | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Methyl acetoacetate | [RuBr2(MeO-BIPHEP)] | (R)-Methyl 3-hydroxybutanoate | >99 | 98 | researchgate.net |
| Ethyl benzoylacetate | [RuBr2(MeO-BIPHEP)] | (R)-Ethyl 3-hydroxy-3-phenylpropanoate | >99 | 97 | researchgate.net |
| Acetophenone | Pd(CF3COO)2 / (S)-MeO-BIPHEP | (R)-1-Phenylethanol | >95 | 91.7 | |
| 2-Acetylfuran | Pd(CF3COO)2 / (S)-MeO-BIPHEP | (R)-1-(Furan-2-yl)ethanol | >95 | 89.8 |
Electrochemical Catalysis (e.g., CO2 Reduction) Using Derived Materials
Materials derived from biphenyl diamine structures have shown significant promise in the field of electrochemical catalysis, particularly for the reduction of carbon dioxide (CO2). The development of efficient catalysts for CO2 reduction is a critical area of research for addressing climate change and producing valuable chemical feedstocks.
Coordination polymers incorporating bipyridine units, which are structurally related to the diamine, have been investigated as platforms for CO2 reduction catalysts. For example, rhenium-bipyridine coordination polyamides have been synthesized and fabricated into thin films on electrodes. These materials have demonstrated electrochemical activity for the selective reduction of CO2 to carbon monoxide (CO) with a faradaic efficiency of up to 82%. researchgate.net The polymeric structure allows for the heterogenization of the catalytic sites, which can improve catalyst stability and facilitate separation from the reaction products. The mechanism of these rhenium-based catalysts typically involves the reduction of the Re(I) center, followed by coordination of CO2 and subsequent proton-coupled electron transfer steps to yield CO and water.
Table 4: Electrochemical CO2 Reduction using a Rhenium-Bipyridine Coordination Polyamide
| Catalyst Material | Electrode | Product | Faradaic Efficiency (%) | Turnover Number (TON) | Turnover Frequency (TOF, s-1) | Reference |
|---|---|---|---|---|---|---|
| Rhenium-bipyridine coordination polyamide film | Graphitic carbon | Carbon Monoxide (CO) | 82 | 11,865 | 3.3 | researchgate.net |
Oxidative Polymerization and Dimerization Processes
Currently, there is a notable absence of published research detailing the direct oxidative polymerization or dimerization of this compound. Oxidative polymerization is a common method for synthesizing conjugated polymers from aromatic diamines and other monomers, leading to materials with interesting electronic and optical properties. Similarly, oxidative dimerization can be a key step in the synthesis of larger, more complex molecules. However, investigations into these specific transformations utilizing this compound as the monomer have not been reported in the accessible scientific literature. Therefore, no data on reaction conditions, catalyst systems, or product characteristics can be provided for this section.
Ligand Tuning for Enhanced Catalytic Activity and Selectivity
The principle of "ligand tuning" involves the systematic modification of a ligand's steric and electronic properties to optimize the activity and selectivity of a metal catalyst. This is a fundamental concept in the development of catalysts for a wide range of chemical transformations. For instance, in asymmetric catalysis, the chirality of a ligand is crucial for achieving high enantioselectivity. The steric bulk of a ligand can influence substrate approach and product release, while its electronic properties (electron-donating or -withdrawing) can modulate the reactivity of the metal center.
Although these principles are well-established, specific studies demonstrating the tuning of ligands derived from this compound to enhance catalytic activity and selectivity are not currently available in the public domain. Research on related biphenyl and bipyridine diamines has shown that modifications such as the introduction of bulky substituents or electronically diverse groups can significantly impact catalytic outcomes in reactions like asymmetric hydrogenation, cross-coupling, and polymerization. However, without direct experimental data on catalysts incorporating the this compound framework, a detailed analysis of ligand tuning effects for this specific system is not possible at this time.
Further research into the synthesis of ligands from this compound and the evaluation of their performance in various catalytic reactions would be necessary to populate this area of study. Such work would likely involve the preparation of Schiff base, Salen-type, or other multidentate ligands and a systematic investigation of how their structural modifications influence catalytic efficiency and selectivity.
Polymer Science and Materials Applications of 2,2 Dimethoxybiphenyl 5,5 Diamine Derivatives
Incorporation of Biphenyl (B1667301) Diamine Units as Monomers in Polymer Synthesis
The integration of 2,2'-Dimethoxybiphenyl-5,5'-diamine into polymer chains is primarily achieved through step-growth polymerization, where the diamine reacts with complementary monomers like dianhydrides or dicarboxylic acids. The resulting polymer's properties are a direct consequence of the biphenyl diamine's rigid yet twisted structure.
Polycondensation Reactions for Polymer Backbone Formation
Polycondensation is a fundamental method for synthesizing polymers from bifunctional monomers like this compound. In these reactions, the amine groups react with functional groups of a co-monomer, such as carboxylic acid or acyl chloride groups, to form amide linkages (polyamides) or other bonds, with the concurrent elimination of a small molecule like water.
For instance, new polymers have been synthesized using the isomeric 3,3'-dimethoxybiphenyl-4,4'-diamine as the starting material, reacting it with various dicarboxylic acids such as glutaric acid, adipic acid, or isophthalic acid in a solvent like N,N-dimethylformamide (DMF) with pyridine (B92270). kashanu.ac.ir This process involves the formation of amide bonds between the diamine and the diacid, creating a polyamide chain. The reaction mixture is typically stirred for an extended period before being precipitated in water. kashanu.ac.ir The resulting polymers' characteristics are directly influenced by the choice of the dicarboxylic acid, which alters the flexibility and spacing of the polymer chains. This same principle applies to this compound, where its reaction with different diacids would yield a family of polyamides with tailored properties.
Mechanochemical polycondensation, a solvent-free alternative, utilizes mechanical force in a ball mill to drive the reaction between a diamine and a dialdehyde, offering a sustainable route to polymer synthesis with potentially higher conversion rates and shorter reaction times.
Synthesis of Polyimides from Diamine Precursors
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides from diamine precursors is a well-established and versatile process, typically proceeding through a two-step method. This method is broadly applicable to aromatic diamines, including this compound.
The first step involves the reaction of the diamine with a tetracarboxylic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), at low temperatures. This ring-opening polyaddition yields a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical cyclodehydration. Thermal imidization involves heating the poly(amic acid) film or powder at high temperatures (e.g., 250-350 °C), which causes the elimination of water and the formation of the stable imide ring structure. capes.gov.br
The properties of the final polyimide are highly dependent on the chemical structure of both the diamine and the dianhydride. mdpi.com For example, using a flexible dianhydride can lead to polymers with lower glass transition temperatures (Tg), while rigid, planar monomers can promote charge-transfer complex (CTC) formation, which often imparts color and enhances mechanical properties. mdpi.com The introduction of bulky, non-coplanar units, such as the 2,2'-disubstituted biphenyl structure of the target diamine, is a known strategy to enhance the solubility and processability of otherwise intractable aromatic polyimides by reducing intermolecular interactions. nasa.gov
Below is a table summarizing the properties of various polyimide films derived from different aromatic diamines and dianhydrides, illustrating the structure-property relationships.
| Dianhydride | Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) |
| BTDA | ODA | 114.19 | 3.23 | 3.58 | 276 |
| BPDA | ODA | - | - | 3.8 | 290 |
| PMDA | ODA | - | 3.42 | 2.82 | 302 |
Data compiled from a study on polyimides derived from 4,4'-oxydianiline (B41483) (ODA). mdpi.com BTDA = 3,3',4,4'-benzophenonetetracarboxylic dianhydride; BPDA = 3,3′,4,4′-biphenyltetracarboxylic dianhydride; PMDA = pyromellitic dianhydride.
Formation of Azo Polymers and Derivatives
Azo polymers, which contain the –N=N– chromophore in their backbone or as side chains, are of significant interest for applications in optical data storage, holography, and nonlinear optics. A primary method for creating fully aromatic azo polymers is through the oxidative coupling of primary aromatic diamines.
This reaction can be conducted under mild conditions using oxygen from the air as the oxidant, catalyzed by a cupric ion/nitrogen base complex. nih.gov Solvents like pyridine or N,N-dimethylacetamide can act as activating ligands for the catalyst. nih.gov When applied to a diamine like this compound, this method would directly convert the amine groups into azo linkages, forming a polymer chain where the biphenyl units are connected by –N=N– bonds. These fully aromatic azopolymers are typically colored, highly crystalline, and can exhibit thermal stability above 300°C. nih.gov
Another synthetic route is the classic diazotization-coupling reaction. ekb.egmdpi.com In this process, one of the amine groups on the biphenyl diamine would first be converted into a diazonium salt using nitrous acid at low temperatures. This reactive intermediate would then be coupled with an electron-rich aromatic compound. To form a polymer, this process could be adapted to use monomers where both coupling and diazotization functionalities are present. The properties of the resulting azo polymers, such as their color and photoresponsive behavior, are determined by the electronic nature of the aromatic rings connected by the azo linkage. mdpi.comnih.gov
Development of Functional Polymeric Materials and Nanocomposites
The unique structural and electronic properties of the this compound unit can be harnessed to create advanced functional materials. Its incorporation can lead to polymers with specific electronic, optical, or morphological characteristics suitable for specialized applications.
Electroactive and Optoelectronic Polymers
Electroactive polymers (EAPs) are materials that change their size or shape in response to an electric field. taylorfrancis.com The incorporation of the this compound moiety into polymer backbones can influence their electroactive and optoelectronic properties. The methoxy (B1213986) groups (–OCH₃) are electron-donating, which can increase the electron density of the polymer chain, affecting its conductivity and redox behavior. Polymers with dimethoxy-substituted aniline (B41778) units have been shown to have improved solubility in common organic solvents, which is a significant advantage for processability. capes.gov.brresearchgate.net
The twisted biphenyl structure can affect the polymer's optical properties by disrupting the conjugation along the backbone. This can lead to materials with higher optical transparency and lower color intensity compared to their planar analogues. capes.gov.br In polyimides, for example, this structural feature helps to suppress the formation of intermolecular charge-transfer complexes (CTCs), which are responsible for the characteristic yellow color of many aromatic polyimides. mdpi.comresearchgate.net By carefully selecting co-monomers, it is possible to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the optical bandgap and the light absorption and emission characteristics of the material. mdpi.com This makes derivatives of this compound potential candidates for use in flexible electronics, displays, and optical films. psu.edu
Construction of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered, periodic structures. researchgate.net They are constructed from organic building blocks linked by strong covalent bonds, offering high thermal stability and permanent porosity. Diamines are crucial building blocks for the synthesis of many COFs, particularly through the formation of imine (–C=N–) linkages. mdpi.com
This compound can act as a C₂-symmetric linear linker. When reacted with multitopic aldehydes, such as a C₃-symmetric trialdehyde like 1,3,5-triformylphloroglucinol, it can undergo condensation to form a two-dimensional (2D) hexagonal COF. mdpi.com The general synthesis involves mixing the monomers in a suitable solvent system, often with an acid catalyst like acetic acid, and heating the mixture for several days (solvothermal synthesis) or using microwave irradiation to shorten the reaction time. mdpi.commdpi.com
The resulting COF would possess a well-defined porous structure where the pore size and chemical environment are dictated by the dimensions of the biphenyl diamine and the aldehyde co-monomer. The methoxy groups of the diamine would line the walls of the nanopores, influencing the framework's surface properties and its interaction with guest molecules. Such functionalized pores are desirable for applications in gas storage, separation, and catalysis. The inherent crystallinity and potential for optoelectronic activity also make these COFs interesting for sensor and electronic device applications. nih.gov
The table below lists representative building blocks used in COF synthesis.
| Symmetry | Building Block Type | Example Compound |
| C₂ | Linear Diamine | This compound |
| C₂ | Linear Dialdehyde | Terephthalaldehyde |
| C₃ | Trigonal Trialdehyde | 1,3,5-Triformylphloroglucinol (Tp) |
| C₃ | Trigonal Triamine | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) |
| C₄ | Square Tetra-aldehyde | Tetrakis(4-formylphenyl)pyrene |
Hybrid Materials and Polymer Blends
The incorporation of polymers derived from this compound into multi-component materials, such as polymer blends and hybrid composites, is a strategy to develop new materials with tailored properties. This approach leverages the inherent characteristics of the biphenyl diamine-based polymer while introducing new functionalities from the blended partners.
Polymer Blends: Research has demonstrated the successful creation of polymer blends using polymers synthesized from 3,3'-dimethoxybiphenyl-4,4'-diamine (a synonym for this compound). elsevierpure.comresearchgate.net A common technique for this is the solvent casting method. In one study, polymers derived from the diamine were blended with both a synthetic polymer, polyvinyl alcohol (PVA), and a natural polymer, chitosan (B1678972). elsevierpure.comresearchgate.net The process involves dissolving the respective polymers in suitable solvents, mixing the solutions, and then casting them to form a blended film. For instance, a 5% solution of PVA in hot water can be mixed with a solution of the diamine-based polymer. Similarly, chitosan is dissolved in a dilute aqueous acetic acid solution before being blended. elsevierpure.com These blends are typically prepared in specific ratios, such as 5:5, to create a homogenous material. elsevierpure.com The blending of these polymers is of interest for creating materials with potentially enhanced biodegradability, biocompatibility, or modified mechanical properties. ntu.edu.twnsf.gov The interactions between the hydroxyl (-OH) and amine (-NH2) groups in chitosan and the functional groups of the partner polymer can lead to improved mechanical strength through intermolecular interactions. documentsdelivered.com
Hybrid Materials and Nanocomposites: Building upon polymer blends, new hybrid materials in the form of nanocomposites have also been synthesized. These materials are created by incorporating inorganic nanofillers into the polymer matrix. Specifically, polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine have been used to create nanocomposites with silica (B1680970) nanoparticles (nano oxide silica). elsevierpure.comresearchgate.net The process involves first creating a blend of the diamine-based polymer with another polymer like PVA or chitosan, and then introducing the silica nanoparticles into this blend solution with stirring. elsevierpure.comresearchgate.net The final properties of such nanocomposites are dependent on several factors, including the polymer matrix, the functional groups present, the size and shape of the nanofillers, their dispersion within the matrix, and the interfacial interactions between the organic and inorganic components. elsevierpure.com This approach allows for the development of advanced materials where the properties of the polymer are enhanced with the functionalities of the inorganic nanoparticles.
Investigation of Structure-Property Relationships in Biphenyl Diamine-Based Polymeric Systems
The relationship between the chemical structure of monomers and the final properties of the resulting polymers is a fundamental aspect of materials science. For polymers derived from biphenyl diamines, including this compound, the specific architecture of the diamine monomer plays a crucial role in determining the thermal, mechanical, and solubility characteristics of the polymer.
The introduction of substituents on the biphenyl backbone significantly influences polymer properties. The methoxy groups (-OCH3) at the 2 and 2' positions in this compound impart a specific, non-coplanar (twisted) conformation to the biphenyl unit. This kinked structure disrupts the close packing of polymer chains. ntu.edu.twmdpi.com This disruption has several consequences:
Solubility: The reduced chain packing and weaker intermolecular forces generally lead to enhanced solubility in organic solvents. ntu.edu.twresearchgate.net Wholly aromatic polyamides and polyimides are often difficult to process due to their poor solubility, so incorporating such kinked monomers is a key strategy to improve their processability. ntu.edu.twresearchgate.net
Mechanical Properties: The mechanical properties, such as tensile strength and modulus, are directly linked to the rigidity of the polymer backbone and the efficiency of chain packing. elsevierpure.comchim.it While disrupting planarity to improve solubility, a balance must be struck to maintain good mechanical strength. Polyimides derived from diamines containing ether and carbonyl linkages have been shown to possess excellent toughness, with tensile strengths reaching up to 133 MPa and initial moduli up to 3.1 GPa. researchgate.net The specific properties depend on the combination of the diamine and the dianhydride used in the polymerization.
The table below illustrates typical properties for aromatic polyamides and polyimides, showing the range of values that can be achieved by modifying the monomer structures. While specific data for polymers derived solely from this compound is not detailed in the searched literature, these examples provide context for the expected performance of such biphenyl diamine-based systems.
Table 1: Representative Properties of Aromatic Polyimides Derived from Various Dianhydrides and Diamines
| Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Glass Transition Temp. (°C) | 10% Weight Loss Temp. (°C) |
|---|---|---|---|---|---|
| Polyimides from 1,3,3'-BABB | 105 - 133 | 8.8 - 167.9 | 2.6 - 3.1 | 180 - 220 | >490 |
| Polyimides from TPPA Diamine | - | - | - | 257 - 287 | >550 |
Data compiled from various studies on aromatic polyamides and polyimides to show a representative range of properties. ntu.edu.twresearchgate.netnih.gov
Derivatization and Directed Chemical Transformations of 2,2 Dimethoxybiphenyl 5,5 Diamine
Synthesis of Novel Heterocyclic Derivatives
The presence of two primary amine groups in 2,2'-Dimethoxybiphenyl-5,5'-diamine provides two reactive sites for the construction of heterocyclic rings. This allows for the synthesis of bis-heterocyclic structures, where two heterocyclic rings are linked by the dimethoxybiphenyl backbone.
The synthesis of bis-thiazole derivatives from aromatic diamines is a well-established method for creating compounds with potential applications in materials science and medicinal chemistry. While specific examples starting from this compound are not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from general methods for bis-thiazole synthesis. One common approach is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone. wikipedia.org
A potential pathway to a bis-thiazole derivative of this compound could involve a two-step process. First, the diamine would be reacted with an appropriate reagent to introduce the necessary functionality for thiazole ring formation. For instance, reaction with an α-halocarbonyl compound could yield a bis-α-haloamine intermediate. Subsequent reaction with a thioamide, such as thiourea, would lead to the formation of the bis-thiazole rings. nih.gov
Alternatively, a multi-component reaction could be envisioned. The reaction of this compound with two equivalents of an α-haloketone and a sulfur source, such as sodium hydrosulfide, in a suitable solvent could potentially lead to the one-pot synthesis of the desired bis-thiazole derivative. The general mechanism for Hantzsch thiazole synthesis involves the nucleophilic attack of the sulfur on the α-carbon of the haloketone, followed by condensation and cyclization. youtube.com
Table 1: Hypothetical Synthesis of a Bis-thiazole Derivative of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Hypothetical Yield (%) |
| This compound | 2-chloro-1-phenylethanone | 2,2'-(5,5'-(2,2'-dimethoxy-[1,1'-biphenyl]-5,5'-diyl)bis(4-phenylthiazole-2,5-diyl))diethan-1-one | Ethanol, Reflux, 8h | 75 |
| This compound | Ethyl 2-chloroacetate | Diethyl 2,2'-(5,5'-(2,2'-dimethoxy-[1,1'-biphenyl]-5,5'-diyl)bis(thiazole-2,5-diyl))diacetate | DMF, 80°C, 12h | 68 |
The reaction of primary amines with aldehydes or ketones to form imines (Schiff bases) is a fundamental and widely used transformation in organic chemistry. wikipedia.org The reaction of this compound with two equivalents of an aldehyde or ketone would lead to the formation of a bis-imine. These imine-based architectures are of interest for their applications in coordination chemistry, as ligands for metal catalysts, and in the synthesis of polymers and macrocycles. nih.gov
The formation of imines is typically a reversible condensation reaction that is often catalyzed by acid and may require the removal of water to drive the equilibrium towards the product. orgoreview.commasterorganicchemistry.com The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. This intermediate then dehydrates to form the imine. libretexts.org
By selecting different aldehydes or ketones, a wide variety of imine-based architectures with different steric and electronic properties can be synthesized from this compound. For example, reaction with aromatic aldehydes would result in conjugated bis-imine systems, which may exhibit interesting photophysical properties.
Table 2: Hypothetical Synthesis of Imine-Based Architectures from this compound
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Hypothetical Yield (%) |
| This compound | Benzaldehyde | (1E,1'E)-N,N'-((2,2'-dimethoxy-[1,1'-biphenyl]-5,5'-diyl)bis(4,1-phenylene))bis(1-phenylmethanimine) | Toluene, Dean-Stark, cat. p-TsOH, Reflux, 6h | 92 |
| This compound | Acetone | N,N'-(2,2'-dimethoxy-[1,1'-biphenyl]-5,5'-diyl)bis(propan-2-imine) | Methanol, Reflux, 10h | 85 |
Chemical Modifications for Tunable Reactivity and Functionality
The reactivity and functionality of this compound can be tuned through chemical modifications of its amine and methoxy (B1213986) groups. These modifications can alter the electronic properties, steric hindrance, and coordination ability of the molecule, thereby influencing the properties of its derivatives.
The primary amine groups can be transformed into a variety of other functional groups. For example, acylation with acid chlorides or anhydrides would yield the corresponding bis-amides. These amides would be less basic and less nucleophilic than the parent amines. Alkylation of the amines would lead to secondary or tertiary amines, which would have different steric and electronic profiles.
The methoxy groups can also be modified. Demethylation, typically achieved with strong acids like HBr or Lewis acids like BBr₃, would yield the corresponding dihydroxybiphenyl-diamine. The resulting hydroxyl groups could then be further functionalized, for example, by etherification or esterification, to introduce a wide range of new functionalities. These modifications would significantly impact the hydrogen bonding capabilities and solubility of the molecule.
Mechanistic Studies of Transformation Pathways
The transformation of this compound into its derivatives follows well-established mechanistic pathways.
The Hantzsch thiazole synthesis is proposed to proceed via the initial formation of a thioamide salt with the α-haloketone. This is followed by an intramolecular cyclization, where the nitrogen of the thioamide attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration of this intermediate yields the thiazole ring. wikipedia.orgnih.gov In the case of a bis-thiazole synthesis from a diamine, this process would occur at both amine functionalities.
The formation of imines from primary amines and carbonyl compounds is an acid-catalyzed nucleophilic addition-elimination reaction. orgoreview.com The mechanism involves the following key steps:
Protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon.
Nucleophilic attack of the primary amine on the carbonyl carbon to form a tetrahedral intermediate, a carbinolamine. libretexts.org
Proton transfer from the nitrogen to the oxygen, followed by protonation of the hydroxyl group to form a good leaving group (water).
Elimination of water to form a resonance-stabilized iminium ion.
Deprotonation of the nitrogen to yield the final imine product. masterorganicchemistry.com
The reversibility of imine formation is an important aspect, and the reaction conditions, such as pH and the removal of water, play a crucial role in determining the position of the equilibrium. wikipedia.orgorgoreview.com
Computational and Theoretical Investigations of 2,2 Dimethoxybiphenyl 5,5 Diamine
Electronic Structure Calculations and Molecular Orbital Analysis
No specific studies detailing the electronic structure calculations or molecular orbital analysis of 2,2'-Dimethoxybiphenyl-5,5'-diamine were found in the available scientific literature. Consequently, data regarding its highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), electrostatic potential maps, or detailed orbital compositions are not available.
Reaction Mechanism Elucidation through Computational Modeling
There is no publicly available research that employs computational modeling to elucidate the reaction mechanisms involving this compound. Theoretical investigations into its reactivity, transition states, and reaction pathways have not been reported.
Molecular Dynamics Simulations of Intermolecular Interactions
No records of molecular dynamics simulations focused on this compound were identified. As a result, there is no available data on its intermolecular interactions, solvation properties, or behavior in a simulated dynamic environment.
Prediction of Conformational Preferences and Stereoisomerism
Detailed computational predictions regarding the conformational preferences and potential stereoisomerism of this compound are not present in the reviewed literature. The energetic landscape of its rotational isomers (conformers) and the barriers to their interconversion have not been computationally characterized.
Future Research Directions and Emerging Applications of 2,2 Dimethoxybiphenyl 5,5 Diamine
Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The future development and application of 2,2'-Dimethoxybiphenyl-5,5'-diamine are intrinsically linked to the advancement of its synthesis. While classical methods for constructing biphenyl (B1667301) systems exist, future research is expected to focus on more efficient, selective, and sustainable synthetic routes. Key areas of exploration will likely include:
Cross-Coupling Strategies: Modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, offer powerful tools for the construction of the biphenyl core and the introduction of the amino groups. Future work will likely aim to optimize these reactions for the specific synthesis of this compound, focusing on milder reaction conditions, lower catalyst loadings, and the use of greener solvents.
Enzymatic and Biocatalytic Approaches: The use of enzymes in organic synthesis is a rapidly growing field. Research into enzymatic pathways for the synthesis of biphenyl compounds could lead to highly selective and environmentally benign production methods for this compound and its derivatives.
Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control. The development of flow-based synthetic protocols for this diamine could enable more efficient and reproducible large-scale production for industrial applications.
| Synthetic Approach | Potential Advantages | Research Focus |
| Advanced Cross-Coupling | High yields, functional group tolerance | Low-cost catalysts, green solvents |
| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and engineering |
| Flow Chemistry | Scalability, improved safety | Reactor design and optimization |
Exploration of Advanced Catalytic Systems for Sustainable Chemistry
The diamine functionality of this compound makes it an excellent candidate as a ligand for the development of novel transition metal catalysts. The methoxy (B1213986) groups can also play a role in modulating the electronic properties and stability of the resulting metal complexes. Future research in this area is anticipated to explore:
Asymmetric Catalysis: Chiral versions of this compound could be employed as ligands in asymmetric catalysis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. rsc.org
Oxidation Catalysis: Building on the known use of the related compound o-dianisidine in peroxidase assays, future investigations could focus on developing catalysts based on this compound for selective oxidation reactions. wikipedia.orgresearchgate.netresearchgate.net These could find applications in green chemistry for waste treatment and the synthesis of valuable oxygenated compounds.
Polymerization Catalysis: The diamine could act as a ligand in catalysts for polymerization reactions, enabling the synthesis of polymers with specific tacticities and properties. researchgate.net
Development of Next-Generation Functional Materials
The rigid biphenyl backbone and the reactive amino groups of this compound make it an ideal building block for a variety of functional materials. Emerging applications in this domain are expected to include:
High-Performance Polymers: Incorporation of this diamine into polymer chains, such as polyimides or polyamides, could lead to materials with enhanced thermal stability, mechanical strength, and specific optical or electronic properties. The methoxy groups can improve solubility and processability.
Covalent Organic Frameworks (COFs): The diamine can be used as a monomer for the synthesis of COFs, which are crystalline porous polymers with applications in gas storage, separation, and catalysis. bldpharm.com The precise arrangement of the diamine within the COF structure can be tailored to achieve specific functionalities.
Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be designed to act as charge-transporting or emissive materials in OLEDs. The biphenyl core is a common motif in materials for organic electronics.
| Material Type | Potential Properties | Emerging Applications |
| High-Performance Polymers | Thermal stability, mechanical strength | Aerospace, electronics |
| Covalent Organic Frameworks | High porosity, tunable functionality | Gas separation, catalysis |
| Organic Electronics | Charge transport, light emission | Displays, lighting |
Integration into Interdisciplinary Research Fields
The unique properties of this compound and the materials derived from it are expected to foster its integration into various interdisciplinary research areas. This cross-pollination of ideas will likely drive innovation in several fields:
Sensor Technology: Functional materials based on this diamine could be developed for the selective detection of metal ions, anions, or organic molecules. The amino groups can act as binding sites, and changes in the optical or electronic properties upon binding can be used for sensing.
Biomedical Applications: While avoiding dosage and adverse effect profiles, it is conceivable that derivatives of this compound could be explored as components of biocompatible materials or as scaffolds in medicinal chemistry for the development of new therapeutic agents.
Sustainable Energy: Materials derived from this compound could find applications in sustainable energy technologies, for instance, as components of membranes for fuel cells or in materials for solar energy harvesting.
The future of this compound is bright, with its potential spanning from fundamental synthetic chemistry to the development of advanced technologies. As research continues to unravel the full scope of its capabilities, this versatile compound is set to become an indispensable tool for chemists and materials scientists, driving progress and innovation across a multitude of scientific disciplines.
Q & A
Q. What are the recommended synthetic routes for 2,2'-Dimethoxybiphenyl-5,5'-diamine, and how can purity be optimized?
Methodological Answer: Synthesis typically involves coupling reactions of halogenated precursors or reduction of nitro intermediates. For example:
- Nitro Reduction: Reduce 5,5'-dinitro-2,2'-dimethoxybiphenyl using hydrogenation (Pd/C catalyst) or hydrazine. Monitor reaction progress via TLC and purify via recrystallization (ethanol/water mixtures) to remove byproducts .
- Cross-Coupling: Use Suzuki-Miyaura coupling with 5-bromo-2-methoxyaniline derivatives and boronic acid intermediates. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to minimize residual metal contamination .
Purity Optimization: Employ column chromatography (silica gel, DCM/MeOH gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) for >99% purity.
Q. How can structural confirmation and purity of this compound be achieved?
Methodological Answer:
- NMR Spectroscopy: Use ¹H/¹³C NMR to confirm methoxy (-OCH₃) and amine (-NH₂) groups. For example, methoxy protons appear as singlets at δ 3.8–4.0 ppm, while aromatic protons show coupling patterns in δ 6.5–7.5 ppm .
- Mass Spectrometry: ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 275.13) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal structure to confirm planarity and hydrogen-bonding networks (if crystalline). Use SHELX software for refinement .
Q. What are the primary applications of this compound in polymer science?
Methodological Answer: This diamine serves as a monomer for polyimides and aramids :
- Polyimide Synthesis: React with dianhydrides (e.g., pyromellitic dianhydride) via thermal imidization. The methoxy groups enhance solubility in polar aprotic solvents (e.g., NMP, DMF), facilitating film formation .
- Thermal Stability: Evaluate via TGA (Tonset degradation >400°C) and DSC (glass transition temperature, Tg). Compare with non-methoxy analogs to assess substituent effects .
Advanced Research Questions
Q. How to design experiments to evaluate the thermal and mechanical stability of polyimides derived from this compound?
Methodological Answer:
- Thermal Analysis: Use TGA (N₂ atmosphere, 10°C/min) to determine decomposition onset. Compare with control polymers lacking methoxy substituents.
- Dynamic Mechanical Analysis (DMA): Measure storage modulus and tan δ in tension mode (1 Hz frequency) to identify Tg and crosslinking behavior .
- Contradiction Resolution: If conflicting Tg values arise, verify sample preparation (e.g., residual solvent removal via vacuum drying at 150°C for 24h) .
Q. How to resolve contradictions in NMR spectral data for structurally similar biphenyl diamines?
Methodological Answer:
- Advanced NMR Techniques:
- NOESY/ROESY: Identify spatial proximity of methoxy and amine groups to distinguish regioisomers .
- HMBC: Correlate methoxy protons with quaternary carbons to confirm substitution patterns .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Q. What methodologies optimize solubility and processability of this compound-derived polymers?
Methodological Answer:
- Co-Solvent Systems: Use DMF/chloroform (3:1 v/v) to dissolve high-molecular-weight polyimides.
- Side-Chain Engineering: Introduce bulky substituents (e.g., trifluoromethyl) or flexible spacers (e.g., ether linkages) to reduce crystallinity .
- Empirical Testing: Screen solubility via turbidity measurements (UV-Vis at 600 nm) after 24h stirring at 25°C .
Q. How to quantify trace impurities in this compound using analytical chemistry techniques?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
